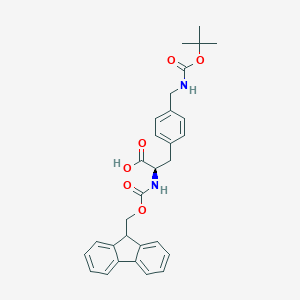![molecular formula C9H18N2O3 B051303 tert-Butyl-N-[2-(Dimethylamino)-2-oxoethyl]carbamate CAS No. 72287-76-4](/img/structure/B51303.png)
tert-Butyl-N-[2-(Dimethylamino)-2-oxoethyl]carbamate
Übersicht
Beschreibung
tert-Butyl (2-(Dimethylamino)-2-oxoethyl)carbamate is an intermediate used to synthesize (±)-Kainic Acid, a neuroexcitatory chemical that is selective for the kainic acid receptor.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der pharmazeutischen Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum der fünften Generation . Der Syntheseprozess umfasst Aminierungs-, Reduktions-, Veresterungs-, Tritylschutz- und Kondensationsschritte ausgehend von 1-Methyl-1H-pyrazol-5-amin .
Verwendung in der organisch-chemischen Forschung
Diese Verbindung wird zusammen mit ähnlichen Carbamaten häufig in der organisch-chemischen Forschung verwendet. Sie können als Vorläufer oder Zwischenprodukte bei der Synthese komplexerer organischer Verbindungen dienen .
Synthese von Naturstoffderivaten
Sie kann bei der Synthese von Naturstoffderivaten verwendet werden. So wurde sie beispielsweise als Zwischenprodukt bei der Synthese eines Derivats des Naturstoffs Jaspin B verwendet . Jaspin B ist eine Verbindung, die aus verschiedenen Schwämmen isoliert wurde und eine zytotoxische Wirkung gegen verschiedene menschliche Karzinomzellinien gezeigt hat .
Verwendung in der Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung bei der Synthese bestimmter Polymere oder anderer Materialien verwendet werden. Obwohl spezifische Anwendungen für diese Verbindung in der Materialwissenschaft nicht leicht zugänglich sind, sind Carbamate im Allgemeinen in diesem Bereich bekannt
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHHWCMBAMTJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464717 | |
| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72287-76-4 | |
| Record name | 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72287-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



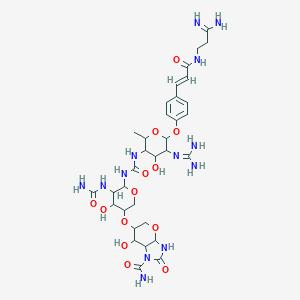

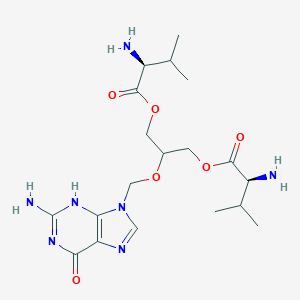

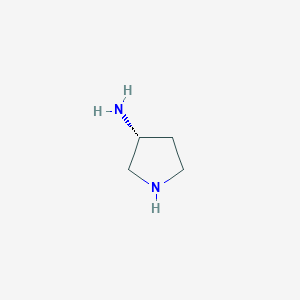


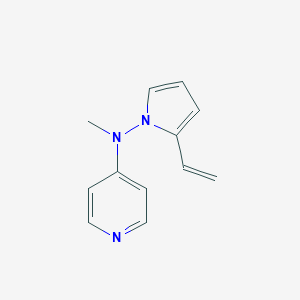
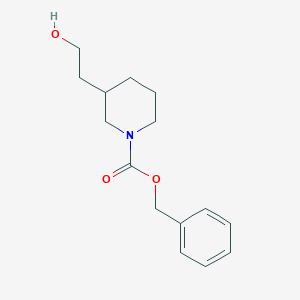

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
